molecular formula C21H21FN2O4S B2539243 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone CAS No. 686743-83-9

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

Cat. No. B2539243
CAS RN: 686743-83-9
M. Wt: 416.47
InChI Key: XZXZPLQKCGZTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a sulfonyl group attached to a morpholinoethanone, which could potentially be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a sulfonyl group, and a morpholinoethanone. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The indole ring is a common reactive site in many chemical reactions. The sulfonyl group could potentially act as a leaving group in certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups could affect properties like solubility, melting point, and stability .

Scientific Research Applications

Antimicrobial Applications

A study by Janakiramudu et al. (2017) synthesized sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a precursor compound, to explore their antimicrobial potency. These derivatives demonstrated significant activity against bacteria and fungi, highlighting their potential as antimicrobial agents. Sulfonamide derivatives, in particular, were identified as potent antifungal agents, suggesting a promising avenue for developing new antimicrobial drugs (Janakiramudu et al., 2017).

Anticancer Applications

Gaur et al. (2022) investigated the synthesis of indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring for their anticancer activity against human breast cancer cells. One compound, in particular, showed promising inhibition of cancer cell proliferation, highlighting the therapeutic potential of these chemotypes in cancer treatment (Gaur et al., 2022).

Enzyme Inhibition

Supuran et al. (2013) described the synthesis and evaluation of aromatic sulfonamide inhibitors against carbonic anhydrase isoenzymes. These compounds exhibited nanomolar inhibitory activity, offering insights into the design of enzyme inhibitors with potential therapeutic applications (Supuran et al., 2013).

Material Science Applications

Morandi et al. (2015) presented novel morpholinium-functionalized anion-exchange blend membranes, demonstrating enhanced chemical stability and conductivity. These findings suggest potential applications in electrochemical devices, such as alkaline fuel cells (Morandi et al., 2015).

properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c22-17-5-3-4-16(12-17)13-24-14-20(18-6-1-2-7-19(18)24)29(26,27)15-21(25)23-8-10-28-11-9-23/h1-7,12,14H,8-11,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXZPLQKCGZTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-1-morpholinoethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.